3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23N3O5/c1-24-16-8-6-5-7-14(16)23-15(21(24)26)9-10-19(25)22-13-11-17(27-2)20(29-4)18(12-13)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
JGGMCVRVRPBHIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is . The structure features a quinoxaline moiety linked to a trimethoxyphenyl group through a propanamide chain. This structural configuration is significant as it influences the compound's biological interactions.
Anticancer Properties
Recent studies have indicated that quinoxaline derivatives exhibit anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it reduces cell viability in melanoma and breast cancer cells by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Cell cycle arrest |
| Lung Cancer | 25 | Inhibition of metastasis |
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. It has been found to enhance the activity of immune cells such as macrophages and T-cells, suggesting potential applications in immunotherapy. The mechanism involves the modulation of cytokine production and enhancement of phagocytic activity.
Case Study: Immunomodulation
In a study involving murine models, administration of the compound led to increased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), which are crucial for mounting an effective immune response against tumors.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of quinoxaline derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage. In vitro studies using neuronal cell cultures indicated that it significantly reduces markers of oxidative stress and enhances cell survival rates.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.
- Cytokine Modulation : Enhances cytokine production in immune cells, promoting anti-tumor immunity.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide, have shown promising anticancer activity. Studies indicate that quinoxaline compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have been linked to the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Effects
Research has highlighted the antimicrobial potential of quinoxaline derivatives. The compound demonstrates activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Anticonvulsant Properties
The anticonvulsant activity of quinoxaline derivatives has been explored through various studies. Compounds structurally related to 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide have been evaluated in animal models for their efficacy in reducing seizure frequency and severity . These findings suggest potential applications in treating epilepsy and other neurological disorders.
Synthesis Techniques
The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide can be achieved through various methods:
- Condensation Reactions : Utilizing starting materials such as 4-methylquinoxaline and trimethoxyphenyl derivatives.
- Functional Group Modifications : Employing techniques such as alkylation and acylation to introduce specific substituents that enhance biological activity .
These synthetic approaches not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against bacterial strains | |
| Anticonvulsant | Reduction in seizure frequency |
Case Study: Anticancer Activity
A study conducted on a series of quinoxaline derivatives demonstrated that modifications on the quinoxaline ring significantly enhanced cytotoxicity against various cancer cell lines. The compound showed IC50 values comparable to existing chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study: Anticonvulsant Evaluation
In another study assessing anticonvulsant properties using pentylenetetrazole-induced seizures in rodents, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide exhibited significant protective effects compared to standard anticonvulsants like phenytoin and phenobarbital . This positions it as a candidate for further investigation in epilepsy treatment.
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide bridge undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 3,4,5-trimethoxyaniline.
Conditions :
-
Acidic : 6M HCl, reflux (24–48 hrs)
-
Basic : 2M NaOH, 80°C (12–24 hrs)
| Product | Yield (%) | Reference |
|---|---|---|
| 3-(4-Methyl-3-oxoquinoxalin-2-yl)propanoic acid | 65–78 | |
| 3,4,5-Trimethoxyaniline | 70–85 |
This reaction is critical for prodrug activation or metabolite studies.
Nucleophilic Substitution at the Quinoxaline Ring
The electron-deficient quinoxaline ring facilitates nucleophilic substitution at the C-2 position (adjacent to the carbonyl group). Common nucleophiles include amines and thiols.
Example Reaction with Piperidine :
Conditions : DMF, K₂CO₃, 80°C, 6 hrs
Product : 3-(4-Methyl-3-piperidino-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Yield : 62%
Thioamide Formation
Lawesson’s reagent converts the amide group into a thioamide, altering electronic properties and bioactivity.
Conditions : Toluene, 150°C, 24 hrs
Product : 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanethioamide
Yield : 58%
Reductive Amination
The ketone group in the quinoxaline moiety participates in reductive amination with primary/secondary amines.
Example with Morpholine :
Conditions : 1,2-Dichloroethane, NaBH₃CN, microwave (100°C, 15 mins)
Product : 3-(4-Methyl-3-(morpholin-4-yl)-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Yield : 73%
Electrophilic Aromatic Substitution (EAS)
The trimethoxyphenyl group undergoes EAS, though steric hindrance from methoxy groups limits reactivity.
Nitration :
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 2 hrs
Product : N-(3,4,5-Trimethoxy-2-nitrophenyl) derivative
Yield : 34% (meta-substitution dominant)
Oxidation and Reduction Reactions
-
Oxidation : The dihydroquinoxaline ring oxidizes to a fully aromatic quinoxaline under MnO₂ or DDQ.
Yield : 81% (DDQ, CH₂Cl₂, 12 hrs) -
Reduction : NaBH₄ reduces the carbonyl to a hydroxyl group, forming 3-(4-methyl-3-hydroxy-3,4-dihydroquinoxalin-2-yl)propanamide.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs at halogenated positions introduced via directed ortho-metalation.
Example with Phenylboronic Acid :
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 8 hrs
Product : 3-(4-Methyl-3-oxo-6-phenyl-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Yield : 67%
Photochemical Reactions
UV irradiation in the presence of O₂ generates singlet oxygen, leading to [4+2] cycloaddition products with dienophiles like tetrazines.
Reaction Optimization Insights
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑ Yield by 15–20% |
| Solvent Polarity | DMF > DCM > Toluene | DMF improves solubility |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |
Stability and Degradation
-
pH Stability : Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) media via amide hydrolysis.
-
Thermal Stability : Decomposes above 200°C (DSC data).
Comparison with Similar Compounds
Quinazolinone Derivatives
Several quinazolinone derivatives with N-(3,4,5-trimethoxyphenyl)propanamide side chains have demonstrated potent antitumor activity:
Key Observations :
- Thioether linkages in quinazolinones enhance potency by facilitating hydrophobic interactions with tubulin .
- The target compound’s quinoxaline core may reduce cytotoxicity compared to quinazolinones but improve metabolic stability due to reduced sulfur-mediated oxidation.
Combretastatin and Acrylamide Analogs
Trimethoxyphenyl-linked combretastatin analogs and acrylamide derivatives share structural motifs with the target compound:
Key Observations :
Indole and Chalcone Hybrids
Compounds with indole or chalcone cores linked to trimethoxyphenyl groups show divergent mechanisms:
Key Observations :
- Indole-based analogs exploit π-π stacking with tubulin’s colchicine-binding site, whereas the target compound’s quinoxaline may engage differently .
Structure-Activity Relationship (SAR) Insights
- Trimethoxyphenyl Group : Essential for antiproliferative activity across all analogs; 3,4,5-substitution optimizes hydrophobic interactions .
- Linker Flexibility : Propanamide chains balance rigidity and flexibility, but acrylamide or thioether spacers often enhance potency .
- Heterocyclic Core: Quinazolinones > Quinoxalines > Indoles in terms of reported GI50 values, likely due to electronic and steric effects .
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The quinoxaline core is typically synthesized via cyclization reactions involving substituted o-phenylenediamines and α-keto acids or esters. For example, 4-methyl-3-oxo-3,4-dihydroquinoxaline can be prepared by reacting o-phenylenediamine with ethyl pyruvate in acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by intramolecular cyclization to form the bicyclic structure.
Reaction Conditions:
Functionalization at the 2-Position
To introduce the propanamide side chain at the quinoxaline’s 2-position, the core structure undergoes alkylation or acylation. 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8) is a critical intermediate, synthesized via nucleophilic substitution using propiolic acid derivatives .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Intermediate | 3-(4-Methyl-3-oxoquinoxalin-2-yl)propanoic acid | |
| Molecular Weight | 232.23 g/mol | |
| Purification | Recrystallization (ethanol) |
Preparation of the 3,4,5-Trimethoxyphenyl Propanamide Side Chain
The N-(3,4,5-trimethoxyphenyl)propanamide moiety is synthesized separately and later coupled to the quinoxaline core.
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
This intermediate is prepared via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with acrylic acid in the presence of Lewis acids like aluminum chloride.
Reaction Scheme:
Optimized Conditions:
Conversion to Propanamide
The carboxylic acid is converted to the corresponding amide using 3,4,5-trimethoxyaniline via activation with coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Procedure:
-
Activation: 3-(3,4,5-Trimethoxyphenyl)propanoic acid is treated with EDCl and HOBt (Hydroxybenzotriazole) in anhydrous DMF.
-
Amination: 3,4,5-Trimethoxyaniline is added, and the mixture is stirred at room temperature for 12–24 hours.
-
Workup: The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).
Coupling of Quinoxaline and Propanamide Moieties
The final step involves conjugating the quinoxaline core with the propanamide side chain.
Esterification and Amide Bond Formation
The carboxylic acid group of 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with N-(3,4,5-trimethoxyphenyl)propanamide .
Reaction Conditions:
-
Solvent: Dry dichloromethane
-
Temperature: 0°C to room temperature
-
Catalyst: Triethylamine (base)
-
Yield: 60–75%
One-Pot Tandem Synthesis
Recent advancements employ tandem reactions to streamline synthesis. For example, Ugi four-component reactions (Ugi-4CR) enable simultaneous assembly of the quinoxaline and propanamide units in a single pot.
Advantages:
Purification and Characterization
Chromatographic Techniques
Final purification is achieved using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
-
NMR: and NMR confirm structural integrity. For instance, the quinoxaline proton signals appear at δ 7.21–7.51 ppm, while the trimethoxyphenyl group shows singlet peaks at δ 3.83–3.93 ppm.
-
MS: ESI-MS exhibits a molecular ion peak at m/z 411.4 [M+H]⁺.
Challenges and Optimization Strategies
Low Yields in Cyclization Steps
The cyclization of o-phenylenediamine derivatives often suffers from side reactions, such as over-alkylation. Strategies to mitigate this include:
Solubility Issues
The trimethoxyphenyl group contributes to hydrophobicity, complicating aqueous workups. Solutions include:
Industrial-Scale Production Considerations
Q & A
Q. What are the optimal synthetic routes for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis involves coupling quinoxaline derivatives with trimethoxyphenyl-propanamide precursors. A validated approach (adapted from quinoxaline-pyrimidine hybrids in ) uses hydrazine hydrate in absolute ethanol under reflux to form intermediates. Key steps include:
- Quinoxaline core activation : Use oxalyl chloride or thionyl chloride to generate reactive intermediates.
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the quinoxaline moiety and the trimethoxyphenyl-propanamide.
- Characterization : Confirm intermediates via -NMR (e.g., δ 3.81 ppm for methoxy groups in trimethoxyphenyl) and FTIR (e.g., 1622 cm for carbonyl stretches) .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Methodological Answer :
- Purity : Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by TLC or LC-MS. Store in airtight containers at -20°C to prevent hydrolysis of methoxy or amide groups .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and biological targets of this compound?
- Methodological Answer :
- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Tools like Gaussian or ORCA can model charge distribution on the quinoxaline and trimethoxyphenyl groups.
- Target prediction : Apply molecular docking (AutoDock Vina) to screen against kinases or inflammatory targets (e.g., COX-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
Q. How do structural modifications (e.g., methoxy group position) influence its antioxidant and anti-inflammatory activity?
- Methodological Answer :
- SAR studies : Compare derivatives with varying methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 4-methoxy). Synthesize analogs via regioselective demethylation (e.g., BBr) and test in DPPH radical scavenging assays and LPS-induced TNF-α suppression models.
- Key findings : Trimethoxy groups enhance membrane permeability (logP ~2.8) and π-π stacking with enzyme active sites, as seen in similar quinoxaline derivatives .
Q. How can contradictory data in biological assays (e.g., IC variability) be resolved?
- Methodological Answer :
- Source identification : Check assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics and compare with cell-based assays (e.g., NF-κB luciferase reporter).
- Batch variability : Characterize impurities via LC-MS; residual solvents (e.g., DMF) may inhibit enzyme activity .
Analytical and Experimental Design Questions
Q. What spectroscopic techniques are critical for confirming the compound’s structure and degradation products?
- Methodological Answer :
- Structural confirmation :
- -NMR: Identify methoxy protons (singlets at δ 3.7–3.9 ppm) and quinoxaline aromatic protons (δ 7.0–8.5 ppm).
- -NMR: Confirm carbonyl carbons (δ ~170 ppm) and quinoxaline C=N (δ ~150 ppm).
- Degradation analysis :
- LC-HRMS: Detect hydrolyzed products (e.g., free carboxylic acid from amide cleavage).
- IR: Monitor loss of carbonyl peaks (1700–1750 cm) under thermal stress .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (P >1×10 cm/s indicates high permeability).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
